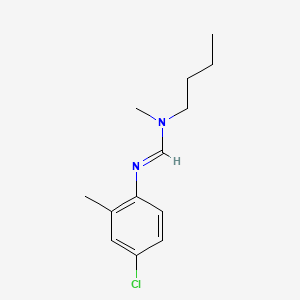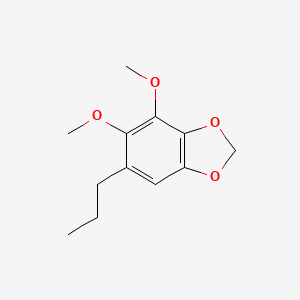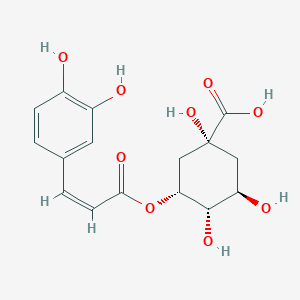
(Z)-Neochlorogenic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cis-5-caffeoyl-quinic acid is this compound belongs to the class of organic compounds known as quinic acids and derivatives. These are compounds containing a quinic acid moiety (or a derivative thereof), which is a cyclitol made up of a cyclohexane ring that bears four hydroxyl groups at positions 1,3.4, and 5, as well as a carboxylic acid at position 1. It is a quinic acid, a cinnamate ester, a member of styrenes, a member of catechols, a member of cyclohexanols, a tertiary alcohol and a polyol.
Applications De Recherche Scientifique
Antitumor Activity
(Z)-Neochlorogenic acid has demonstrated significant antitumor activity, particularly in human gastric carcinoma cells. It induces apoptosis, increases intracellular ROS production, and disrupts mitochondrial membrane potential. Additionally, it downregulates key proteins in the m-TOR/PI3K/AKT signaling pathway, which are crucial in cancer progression. This has been substantiated through both in vitro and in vivo studies, including a mouse xenograft model where neochlorogenic acid treatment significantly reduced tumor growth compared to untreated controls (Fang et al., 2019).
Bioactive Compound in Functional Foods
Neochlorogenic acid has multiple pharmacological activities like antioxidant, antifungal, anti-inflammatory, and anticarcinogenic effects. However, its poor water solubility and susceptibility to oxidation make it challenging for inclusion in functional foods. Encapsulation in cyclodextrins has been proposed as a solution, which not only improves solubility and stability but also maintains its antioxidant activity. This has potential implications for its use in pharmaceuticals, nutraceuticals, and functional foods (Navarro-Orcajada et al., 2021).
Pharmacokinetics and Quantitative Analysis
Advanced chromatographic methods like UHPLC-MS/MS have been developed for the simultaneous determination of neochlorogenic acid along with other bioactive ingredients in biological samples. This is crucial for understanding the pharmacokinetics and distribution of neochlorogenic acid in living organisms. Such methods have been applied in studies involving rat plasma, contributing to a better understanding of the pharmacological behavior of neochlorogenic acid and related compounds (Tian et al., 2017).
Anti-Inflammatory Effects
Neochlorogenic acid, isolated from mulberry leaf, has shown significant anti-inflammatory effects. In studies involving A549 cells, neochlorogenic acid effectively reduced the production of inflammatory markers and suppressed the activation of key inflammatory pathways like NF-κB and MAPKs. It also activated the AMPK/Nrf2 signaling pathway, contributing to its anti-inflammatory properties. This suggests its potential as a natural anti-inflammatory agent, particularly in the treatment of acute pneumonia (Gao et al., 2020).
Propriétés
Numéro CAS |
32719-11-2 |
|---|---|
Formule moléculaire |
C16H18O9 |
Poids moléculaire |
354.31 g/mol |
Nom IUPAC |
(1R,3R,4S,5R)-3-[(Z)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(20)25-12-7-16(24,15(22)23)6-11(19)14(12)21/h1-5,11-12,14,17-19,21,24H,6-7H2,(H,22,23)/b4-2-/t11-,12-,14+,16-/m1/s1 |
Clé InChI |
CWVRJTMFETXNAD-DJTMHQFBSA-N |
SMILES isomérique |
C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)O)O)OC(=O)/C=C\C2=CC(=C(C=C2)O)O)O)O |
SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |
SMILES canonique |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


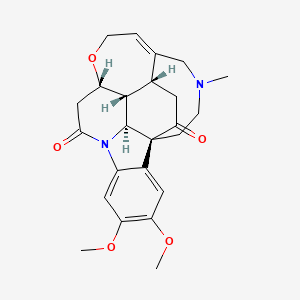

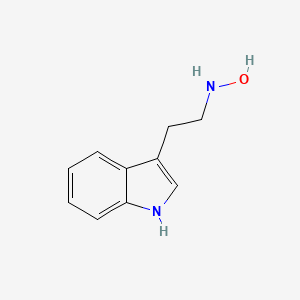
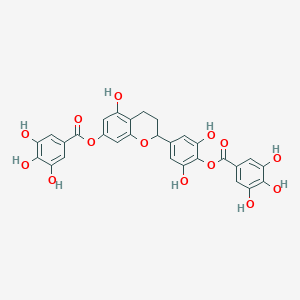


![6-[(1E,3E,5E,7E)-8-[(2R,3S,4S,5S)-3,4-dihydroxy-2,4,5-trimethyloxolan-2-yl]-7-methylocta-1,3,5,7-tetraenyl]-4-methoxy-5-methylpyran-2-one](/img/structure/B1252787.png)
![(1aR,4R,4aR,7S,7aS,7bR)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-ol](/img/structure/B1252789.png)
![[2-(Propan-2-yl)cyclopropyl]benzene](/img/structure/B1252791.png)
